4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909325-40-1
VCID: VC8461429
InChI: InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H
SMILES: C1COCCC1(CN)C#N.Cl
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride

CAS No.: 1909325-40-1

Cat. No.: VC8461429

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride - 1909325-40-1

Specification

CAS No. 1909325-40-1
Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
IUPAC Name 4-(aminomethyl)oxane-4-carbonitrile;hydrochloride
Standard InChI InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H
Standard InChI Key BWJFWIAYYYPXLG-UHFFFAOYSA-N
SMILES C1COCCC1(CN)C#N.Cl
Canonical SMILES C1COCCC1(CN)C#N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride comprises a six-membered tetrahydropyran ring with an aminomethyl (-CH2NH2) and a nitrile (-CN) group at the 4-position. The hydrochloride salt formation occurs via protonation of the primary amine, improving crystallinity and aqueous solubility. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC7H12N2O·HCl
Molecular Weight176.65 g/mol
IUPAC Name4-(aminomethyl)oxane-4-carbonitrile hydrochloride
Canonical SMILESC1COCCC1(CN)C#N.Cl
SolubilitySoluble in polar solvents (water, ethanol, DMSO)

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between substituents. Infrared (IR) spectroscopy reveals characteristic stretches for the nitrile group (~2240 cm⁻¹) and protonated amine (~2500–3000 cm⁻¹) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the equatorial positions of the aminomethyl and nitrile groups, with coupling constants consistent with chair conformer stability .

Synthetic Methodologies

Reductive Amination-Cyanation Route

A two-step synthesis is commonly employed:

  • Reductive Amination: Reacting tetrahydropyran-4-carbaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields 4-(aminomethyl)tetrahydro-2H-pyran-4-methanol.

  • Cyanation: Treatment with cyanating agents (e.g., trimethylsilyl cyanide, TMSCN) under acidic conditions introduces the nitrile group, followed by hydrochloride salt formation via HCl gas bubbling.

Optimization Parameters:

  • Temperature: 0–25°C for cyanation to prevent nitrile hydrolysis

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Yield: 65–78% after recrystallization from ethanol/ether .

Industrial-Scale Production

Continuous flow reactors enhance process efficiency:

  • Residence time: 10–15 minutes

  • Catalyst: Amberlyst-15 for acid-mediated cyanation

  • Purity: >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Pharmaceutical Applications

Kinase Inhibitor Development

This compound serves as a key intermediate in synthesizing cyclin-dependent kinase 9 (CDK9) inhibitors. CDK9 regulates transcriptional elongation, and its inhibition shows promise in oncology:

DerivativeCDK9 IC₅₀ (nM)Selectivity (CDK1/CDK2)
JSH-1501.2>500-fold
Analog 7b3.8300-fold

Mechanistically, the aminomethyl group forms hydrogen bonds with the kinase hinge region (Asp104 and Cys106), while the nitrile engages in hydrophobic interactions with Leu83 .

Antimicrobial Activity

Preliminary studies indicate broad-spectrum activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

The nitrile moiety likely interferes with bacterial electron transport chains, while the protonated amine disrupts membrane integrity .

Biological Mechanism and Pharmacokinetics

Enzymatic Interactions

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 12 µM), necessitating drug-drug interaction studies in therapeutic applications.

  • Plasma Protein Binding: 89% in human serum, primarily to albumin.

Metabolic Pathways

Primary metabolites identified via LC-MS:

  • N-Acetylation: Hepatic acetyltransferases convert the aminomethyl group to -NHCOCH3.

  • Nitrile Hydration: Slow conversion to the corresponding carboxamide (-CONH2) in the presence of nitrilase enzymes.

HazardGHS CodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Use safety goggles

Future Research Directions

  • Structure-Activity Relationships: Modifying the tetrahydropyran ring with halogen substituents to enhance blood-brain barrier penetration.

  • Prodrug Development: Masking the nitrile as a thioamide to reduce off-target reactivity.

  • Green Chemistry: Exploring biocatalytic cyanation using Rhodococcus spp. nitrile hydratases.

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